

Use of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in material science

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Compound of Interest

Compound Name: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

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An In-depth Technical Guide to the Synthesis and Material Science Applications of **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid**

Authored by: A Senior Application Scientist Introduction: A Molecule of Tailored Functionality

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a specialized arylboronic acid that, while not extensively catalogued in commercial inventories, presents significant potential for advanced material science applications. Its unique trifunctional architecture—a diol-binding boronic acid, an electron-withdrawing nitro group, and a hydrogen-bond-donating ethylcarbamoyl group—offers a versatile platform for creating materials with tunable properties and stimuli-responsive behaviors. This guide provides a comprehensive overview of its synthesis, predicted properties, and detailed protocols for its application in the development of intelligent materials. The insights provided herein are grounded in the established chemistry of analogous arylboronic acids and are intended to empower researchers in pioneering new frontiers in material science.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The core utility of arylboronic acids lies in their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively leveraged in the creation of glucose-responsive polymers and sensors.[\[2\]](#)[\[4\]](#)[\[5\]](#) The strategic placement of a nitro group and an ethylcarbamoyl group on the phenyl ring is predicted to modulate the electronic properties and intermolecular interactions of the resulting materials, thereby expanding their functional scope.

Predicted Physicochemical Properties

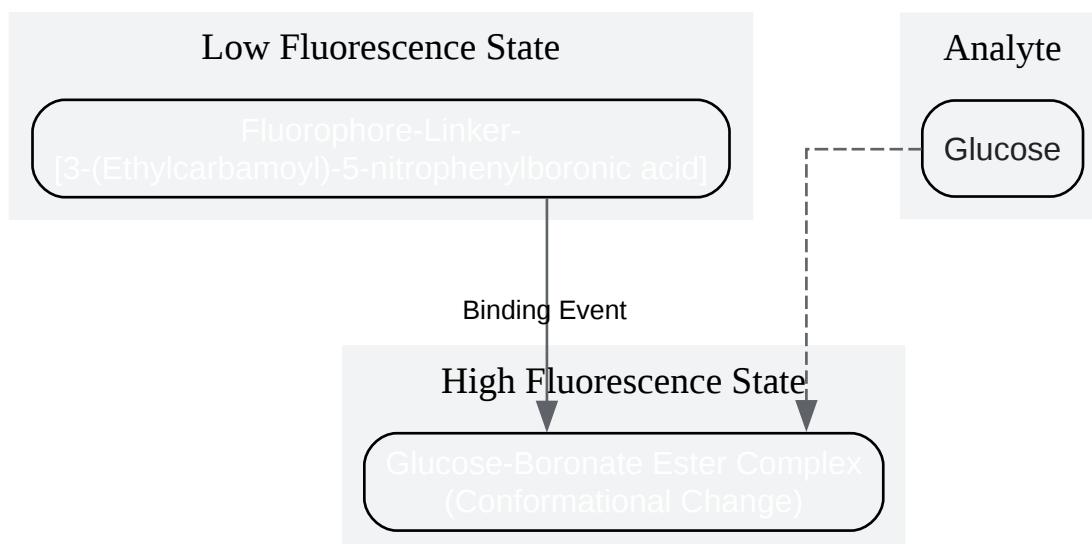
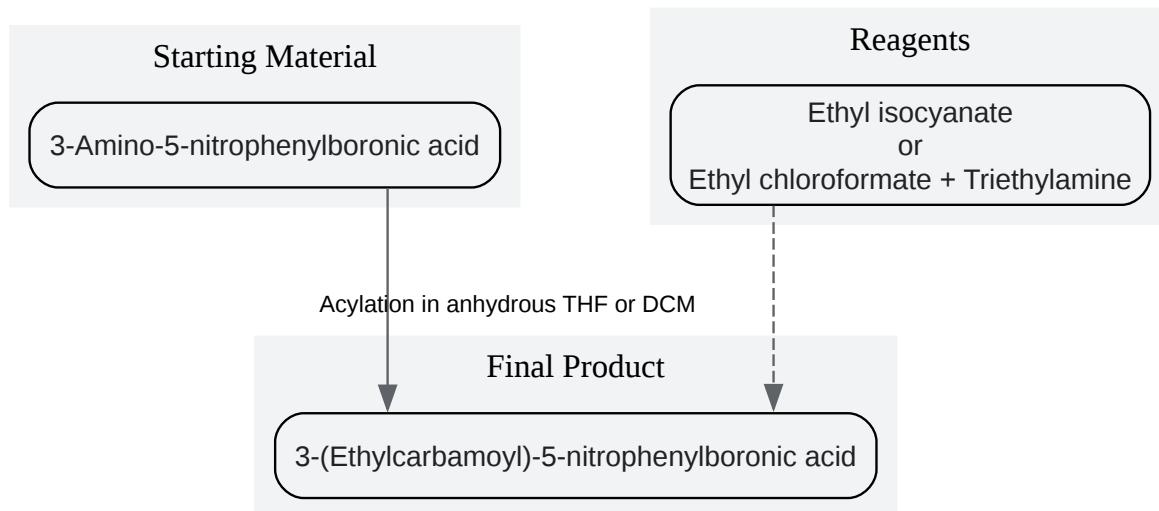
While experimental data for this specific molecule is scarce, its properties can be reliably inferred from its constituent functional groups.

Property	Predicted Characteristic	Rationale
Acidity of Boronic Acid	Increased Lewis acidity compared to phenylboronic acid	The electron-withdrawing nature of the nitro group at the meta position lowers the pKa of the boronic acid, facilitating diol binding at lower pH values.
Solubility	Moderate solubility in polar organic solvents (e.g., DMSO, DMF, methanol)	The presence of polar nitro and carbamoyl groups, along with the boronic acid moiety, enhances solubility in polar media.
Intermolecular Interactions	Capable of strong hydrogen bonding	The N-H proton of the ethylcarbamoyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro and boronic acid groups can act as acceptors. ^{[6][7]}
Reactivity	Versatile handle for further functionalization	The nitro group can be readily reduced to an amine, providing a site for subsequent chemical modifications. The boronic acid is a key participant in Suzuki-Miyaura cross-coupling reactions. ^[8]

PART 1: Synthesis Protocol

A plausible synthetic route to **3-(Ethylcarbamoyl)-5-nitrophenylboronic acid** starts from the commercially available 3-amino-5-nitrophenylboronic acid. The synthesis involves the acylation of the amino group to form the desired ethylcarbamoyl moiety.

Diagram of Proposed Synthesis



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